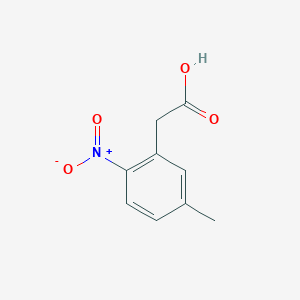

2-(5-Methyl-2-nitrophenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-2-nitrophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKFYNOGBJGWWOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)[N+](=O)[O-])CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563492 | |

| Record name | (5-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37777-81-4 | |

| Record name | 5-Methyl-2-nitrobenzeneacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37777-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (5-Methyl-2-nitrophenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-(5-Methyl-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 2-(5-Methyl-2-nitrophenyl)acetic acid, a compound of interest in pharmaceutical and organic synthesis. This document consolidates available data on its physicochemical characteristics, and outlines a putative synthesis protocol based on related chemistries.

Core Chemical Properties

This compound, with the CAS Number 37777-81-4, is a substituted phenylacetic acid derivative. Its core structure consists of a phenyl ring functionalized with a methyl group, a nitro group, and an acetic acid moiety.

| Property | Value | Source |

| CAS Number | 37777-81-4 | [1][2][3] |

| Molecular Formula | C₉H₉NO₄ | [1][2] |

| Molecular Weight | 195.17 g/mol | [1][2] |

| Appearance | Solid (predicted) | General knowledge |

| Solubility | Water: 0.82 g/L at 25°C | [4] |

| Storage | Room temperature, dry, sealed container | [2] |

Experimental Protocols

Detailed, experimentally validated protocols for the synthesis and purification of this compound are not explicitly available in the reviewed literature. However, a plausible synthetic route can be inferred from established methods for structurally similar compounds, such as the nitration of substituted phenylacetic acids.

Putative Synthesis of this compound

A potential synthetic pathway involves the nitration of 2-(p-tolyl)acetic acid (also known as 4-methylphenylacetic acid). This proposed method is based on the known synthesis of 2-methyl-3-nitrophenylacetic acid from 2-methylphenylacetic acid[5].

Reaction Scheme:

Caption: Proposed synthesis of this compound.

Methodology:

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, cool a solution of 2-(p-tolyl)acetic acid in a suitable solvent (e.g., dichloromethane) to 0°C in an ice bath.

-

Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid to the solution while maintaining the temperature between 0 and 5°C. The molar ratio of reactants would need to be optimized, but a starting point could be guided by similar reactions[5].

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture over crushed ice and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).

Purification by Recrystallization

For the purification of the final product, recrystallization is a standard and effective method.

Methodology:

-

Solvent Selection: Dissolve the crude solid in a minimal amount of a suitable hot solvent or solvent mixture. Potential solvents include ethanol, ethyl acetate, or toluene, possibly with the addition of a co-solvent like hexane or water to induce crystallization upon cooling.

-

Dissolution: Heat the solvent and add it portion-wise to the crude product until it is fully dissolved.

-

Decolorization (Optional): If colored impurities are present, a small amount of activated charcoal can be added to the hot solution, followed by hot filtration to remove the charcoal.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to promote the formation of crystals.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Spectral Data (Predicted)

Experimental spectral data (NMR, IR, and Mass Spectrometry) for this compound are not currently available in public databases. However, predicted mass spectrometry data can provide some insight into its expected fragmentation pattern.

Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 196.06044 |

| [M+Na]⁺ | 218.04238 |

| [M-H]⁻ | 194.04588 |

| [M+NH₄]⁺ | 213.08698 |

| [M+K]⁺ | 234.01632 |

| [M+H-H₂O]⁺ | 178.05042 |

| [M+HCOO]⁻ | 240.05136 |

| [M+CH₃COO]⁻ | 254.06701 |

Data sourced from computational predictions.

Expected Fragmentation:

In mass spectrometry, carboxylic acids often exhibit characteristic fragmentation patterns. For this compound, one would anticipate the following fragmentation pathways under electron ionization:

-

Loss of the carboxylic acid group (-COOH): A peak corresponding to the loss of 45 Da.

-

Loss of the nitro group (-NO₂): A peak corresponding to the loss of 46 Da.

-

Alpha-cleavage: Cleavage of the bond between the carboxylic acid group and the methylene bridge.

Caption: Predicted mass spectral fragmentation pathways.

Conclusion

This technical guide provides a summary of the currently available chemical information for this compound. While fundamental properties such as molecular formula and weight are established, a notable gap exists in the experimental data for its physicochemical properties like melting and boiling points, as well as comprehensive solubility profiles. Furthermore, the absence of published experimental protocols for its synthesis and purification, and the lack of empirical spectral data, highlight areas for future research. The proposed synthesis and purification methods, based on established chemical principles, offer a starting point for researchers working with this compound. Further experimental validation is necessary to confirm these predictions and to fully characterize this molecule for its potential applications in drug development and organic synthesis.

References

- 1. This compound price & availability - MOLBASE [molbase.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound 5G - A432558-5G [dabos.com]

- 4. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to 2-(5-Methyl-2-nitrophenyl)acetic acid (CAS 37777-81-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable building block in organic synthesis and drug discovery. This document collates available physicochemical data, outlines a plausible synthetic route, and explores the potential biological significance of this compound and its derivatives.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 37777-81-4 | N/A |

| Molecular Formula | C₉H₉NO₄ | [1] |

| Molecular Weight | 195.17 g/mol | N/A |

| Monoisotopic Mass | 195.05316 Da | [1] |

| Predicted XlogP | 1.6 | [1] |

| Storage | Sealed in dry, room temperature | [2][3] |

Note: Experimental melting and boiling points for this specific compound are not widely reported. For context, the related compound 2-Nitrophenylacetic acid has a melting point of 137-140 °C.[4]

Spectroscopic Data

Detailed experimental spectra for this compound are not publicly available. However, data from related isomers can provide valuable insights for characterization. For instance, the infrared (IR) spectrum of a nitrophenylacetic acid derivative would be expected to show characteristic peaks for the carboxylic acid (C=O and O-H stretching) and the nitro group (N-O stretching). Similarly, ¹H and ¹³C NMR spectra would reveal chemical shifts corresponding to the aromatic, methyl, and acetic acid moieties.

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 2-(p-tolyl)acetic acid. The following experimental protocol is adapted from a known procedure for a similar compound, 2-methyl-3-nitrophenylacetic acid.[5]

Experimental Protocol: Nitration of 2-(p-tolyl)acetic acid

Materials:

-

2-(p-tolyl)acetic acid

-

Acetic anhydride

-

Dichloromethane

-

98% Nitric acid

Procedure:

-

In a reaction flask equipped with a thermometer and a stirrer, add 2-(p-tolyl)acetic acid, acetic anhydride, and dichloromethane.

-

Stir the mixture and cool the reaction flask to 0°C.

-

Slowly add 98% nitric acid dropwise to the reaction mixture, maintaining the temperature between -10°C and 10°C.

-

After the addition of nitric acid is complete, continue the reaction for 1 to 3 hours at the same temperature range.

-

Upon completion of the reaction, the product can be isolated by filtration.

Workflow Diagram:

Caption: Synthetic workflow for this compound.

Potential Biological Activity and Applications

While specific studies on the biological activity of this compound are limited, its structural features suggest potential applications in drug development. Aromatic nitro compounds and phenylacetic acid derivatives are known to exhibit a wide range of biological activities.[6]

One supplier notes its use as a precursor in the synthesis of anti-inflammatory and analgesic drugs, although specific examples are not provided.[3] The nitroimidazole class of compounds, which shares the nitro functional group, includes several antimicrobial agents.[7] Furthermore, derivatives of 2-thioxo-4-thiazolidinones synthesized from related nitroaromatic precursors have been evaluated for their anticancer activity.[8][9]

The general mechanism of action for some nitro-containing molecules involves intracellular reduction to form a nitro anion radical, which can lead to cellular damage in microorganisms.[10]

Logical Relationship Diagram:

Caption: Potential activities based on structural features.

Conclusion

This compound is a chemical intermediate with significant potential for the synthesis of novel bioactive molecules. While there is a need for more extensive research to fully characterize its properties and biological activities, the available information suggests that it is a valuable tool for researchers in medicinal chemistry and drug discovery. The synthetic pathway is accessible, and the structural motifs present in the molecule are associated with a range of pharmacological effects, making it a promising starting point for the development of new therapeutics. Further investigation into its specific biological targets and mechanisms of action is warranted.

References

- 1. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 2. 37777-81-4|this compound|BLD Pharm [bldpharm.com]

- 3. This compound [myskinrecipes.com]

- 4. 2-Nitrophenylacetic acid 98 3740-52-1 [sigmaaldrich.com]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 7. jocpr.com [jocpr.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid derivatives and evaluation of their cytotoxicity and induction of apoptosis in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to 2-(5-Methyl-2-nitrophenyl)acetic acid

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. This document summarizes key quantitative data, outlines detailed experimental protocols, and includes visualizations to illustrate molecular relationships and experimental workflows.

Molecular Structure and Identifiers

This compound is an aromatic carboxylic acid derivative.[1] Its structure consists of a phenylacetic acid backbone substituted with a methyl group and a nitro group on the phenyl ring.

Table 1: Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 37777-81-4[2][3] |

| Molecular Formula | C₉H₉NO₄[3][4] |

| Canonical SMILES | CC1=CC(=C(C=C1)--INVALID-LINK--[O-])CC(=O)O[3][4] |

| InChI | InChI=1S/C9H9NO4/c1-6-2-3-8(10(13)14)7(4-6)5-9(11)12/h2-4H,5H2,1H3,(H,11,12)[3][4] |

| InChIKey | SKFYNOGBJGWWOB-UHFFFAOYSA-N[3][4] |

The logical arrangement of the functional groups within the molecule is visualized below.

Physicochemical Properties

The physicochemical properties of a compound are crucial for predicting its behavior in various chemical and biological systems. The data below is based on computational predictions.

Table 2: Predicted Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 195.17 g/mol | [1][3] |

| Monoisotopic Mass | 195.05316 Da | [4] |

| XlogP | 1.6 | [4] |

| Solubility | 0.82 g/L (at 25 °C) |[3] |

Synthesis and Characterization

While specific experimental data for this compound is not widely published, its synthesis can be approached through established organic chemistry reactions. A plausible method involves the nitration of a substituted phenylacetic acid precursor.

Experimental Protocol: Synthesis

A common method for synthesizing nitrophenylacetic acids involves the nitration of the corresponding phenylacetic acid.[5][6] The following protocol is a representative procedure adapted from similar syntheses.

Objective: To synthesize this compound via nitration of 2-methylphenylacetic acid.

Materials:

-

2-Methylphenylacetic acid

-

Acetic anhydride

-

Dichloromethane (CH₂Cl₂)

-

98% Nitric acid (HNO₃)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Dropping funnel

Procedure:

-

In a reaction flask, dissolve 2-methylphenylacetic acid in dichloromethane and acetic anhydride.

-

Cool the mixture to 0°C using an ice bath while stirring continuously.

-

Slowly add 98% nitric acid dropwise to the cooled solution using a dropping funnel. The molar ratio of 2-methylphenylacetic acid to nitric acid to acetic anhydride should be approximately 1:1.5:1.1.[5]

-

Maintain the reaction temperature between -5°C and 5°C throughout the addition.[5]

-

After the addition is complete, allow the reaction to proceed for 2-3 hours, ensuring the temperature does not exceed 10°C.[5]

-

Upon completion, the reaction mixture is typically quenched with cold water.

-

The product can be isolated by filtration if it precipitates, or through extraction with an organic solvent.

-

The crude product should be purified, for example, by recrystallization from a suitable solvent like hot water or an ethanol/water mixture.

Characterization Methods

The structure of the synthesized compound would be confirmed using standard spectroscopic techniques.

Table 3: Expected Spectroscopic Data

| Technique | Expected Features |

|---|---|

| ¹H NMR | - Aromatic protons (multiplets).- Methylene protons (-CH₂) singlet (~3.5-4.0 ppm).- Methyl protons (-CH₃) singlet (~2.4 ppm).- Carboxylic acid proton (-COOH) broad singlet (>10 ppm). |

| ¹³C NMR | - Aromatic carbons (~120-150 ppm).- Carbonyl carbon (-C=O) (~170-180 ppm).[7]- Methylene carbon (-CH₂) (~40-45 ppm).- Methyl carbon (-CH₃) (~20 ppm). |

| IR Spectroscopy | - Broad O-H stretch from carboxylic acid (~2500-3300 cm⁻¹).[8]- Strong C=O stretch from carboxylic acid (~1700-1725 cm⁻¹).[9]- N-O stretches from nitro group (~1500-1550 cm⁻¹ and 1340-1380 cm⁻¹).- C-H stretches from aromatic and alkyl groups (~2850-3100 cm⁻¹).[8] |

| Mass Spectrometry | - Molecular ion peak [M]+ corresponding to the molecular weight (195.17).- Peaks corresponding to characteristic fragments, such as loss of -COOH or -NO₂. |

The general workflow for characterizing the final product is outlined below.

Potential Applications and Biological Activity

Nitro-containing aromatic compounds are a significant class of molecules in medicinal chemistry and materials science. The nitro group is a key pharmacophore in various bioactive molecules, exhibiting a wide spectrum of activities including antimicrobial and antineoplastic effects.[10]

Specifically, derivatives of nitrophenylacetic acid serve as important precursors and intermediates in the synthesis of various organic molecules, including pharmaceuticals.[11] They are particularly useful for creating heterocyclic compounds, which form the core of many biologically active agents.[11] For instance, (2-nitrophenyl)acetic acid is a known precursor for quindoline derivatives, which have been investigated as enzyme inhibitors and anticancer agents.[11] Given its structural similarity, this compound could be utilized in the synthesis of novel anti-inflammatory or analgesic drugs.[1]

References

- 1. This compound [myskinrecipes.com]

- 2. chemshuttle.com [chemshuttle.com]

- 3. Page loading... [guidechem.com]

- 4. PubChemLite - this compound (C9H9NO4) [pubchemlite.lcsb.uni.lu]

- 5. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

- 6. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 7. bmse000220 Phenylacetic Acid at BMRB [bmrb.io]

- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. mdpi.com [mdpi.com]

- 11. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic acid

This technical guide provides a comprehensive overview of a potential synthetic pathway for 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable building block in the development of various pharmaceutical compounds. The information is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and a visual representation of the synthesis pathway.

Synthesis Pathway Overview

The synthesis of this compound can be strategically approached through a multi-step process commencing with the nitration of a readily available starting material, 4-methyltoluene (p-xylene). The subsequent steps involve the introduction of a cyano group followed by hydrolysis to yield the final carboxylic acid. This pathway is advantageous due to the accessibility of the initial reagents and the relatively straightforward nature of the reactions involved.

Experimental Protocols

Step 1: Synthesis of 5-Methyl-2-nitrotoluene

The initial step involves the nitration of p-xylene to introduce a nitro group onto the aromatic ring. The methyl group directs the nitration primarily to the ortho and para positions. Due to steric hindrance from the existing methyl group, nitration at the position ortho to one methyl group and meta to the other is favored.

Methodology:

A nitrating mixture is prepared by cautiously adding concentrated nitric acid to concentrated sulfuric acid while cooling in an ice bath.[1] 4-Methyltoluene is then slowly added to the cooled nitrating mixture with vigorous stirring, ensuring the temperature is maintained below 30°C.[2][3] After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete nitration. The reaction is then quenched by pouring it onto crushed ice, leading to the precipitation of the crude product. The solid is collected by filtration, washed with water to remove residual acids, and then with a dilute sodium carbonate solution to neutralize any remaining acidic impurities.[1] The crude 5-methyl-2-nitrotoluene can be purified by recrystallization or distillation.

| Parameter | Value | Reference |

| Reactants | 4-Methyltoluene, Concentrated Nitric Acid, Concentrated Sulfuric Acid | [1][2] |

| Solvent | None (neat) or Dichloromethane | [2][3] |

| Temperature | < 30°C | [2] |

| Reaction Time | 1-2 hours | [2] |

| Work-up | Quenching with ice water, filtration, washing with water and sodium carbonate solution | [1] |

Step 2: Synthesis of 2-(5-Methyl-2-nitrophenyl)acetonitrile

The second step involves the conversion of 5-methyl-2-nitrotoluene to 2-(5-methyl-2-nitrophenyl)acetonitrile. This transformation can be achieved via a nucleophilic substitution reaction. A common method involves the reaction with a cyanide source, such as sodium cyanide, in a suitable solvent.

Methodology:

A plausible approach involves the reaction of 5-methyl-2-nitrotoluene with a cyanide source. A general method for a similar transformation involves the substitution of a halogenated nitroaromatic with a cyanoacetate followed by decarboxylation.[2] An alternative would be the direct cyanation of the benzylic position if it can be functionalized, for instance, by bromination to 5-methyl-2-nitrobenzyl bromide, followed by reaction with sodium cyanide.

For the purpose of this guide, a direct substitution on a suitable precursor is outlined. 5-Methyl-2-nitrotoluene is dissolved in a polar aprotic solvent such as DMSO or DMF. Sodium cyanide is then added portion-wise, and the reaction mixture is heated. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled and poured into water to precipitate the product. The crude 2-(5-methyl-2-nitrophenyl)acetonitrile is collected by filtration, washed with water, and can be purified by recrystallization.

| Parameter | Value | Reference |

| Reactants | 5-Methyl-2-nitrotoluene, Sodium Cyanide | [2] |

| Solvent | DMSO or DMF | [4] |

| Temperature | Elevated temperature (e.g., 80-100°C) | [5] |

| Reaction Time | 2-4 hours (monitored by TLC) | [6] |

| Work-up | Precipitation in water, filtration, washing with water | [6] |

Step 3: Synthesis of this compound

The final step is the hydrolysis of the nitrile group in 2-(5-methyl-2-nitrophenyl)acetonitrile to a carboxylic acid. This can be achieved under either acidic or basic conditions.

Methodology:

2-(5-Methyl-2-nitrophenyl)acetonitrile is suspended in an aqueous solution of a strong acid, such as concentrated hydrochloric acid or sulfuric acid, or a strong base like sodium hydroxide.[2] The mixture is then heated under reflux until the hydrolysis is complete, which can be monitored by the cessation of ammonia evolution (in basic hydrolysis) or by TLC. After cooling, if the hydrolysis was performed under acidic conditions, the product may precipitate upon dilution with water. If basic hydrolysis was used, the reaction mixture is acidified with a strong acid (e.g., HCl) to a pH of 3, which will precipitate the carboxylic acid.[2] The solid product is collected by filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol-water mixture.

| Parameter | Value | Reference |

| Reactants | 2-(5-Methyl-2-nitrophenyl)acetonitrile, Strong Acid (e.g., HCl) or Strong Base (e.g., NaOH) | [2] |

| Solvent | Water | [2] |

| Temperature | Reflux | [6] |

| Reaction Time | 2-6 hours (monitored by TLC) | [6] |

| Work-up | Acidification (if basic hydrolysis), precipitation, filtration, washing with cold water | [2] |

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis. Please note that these are approximate values based on similar reactions reported in the literature and may vary depending on the specific reaction conditions and scale.

| Step | Product | Theoretical Yield | Reference |

| 1 | 5-Methyl-2-nitrotoluene | ~60-70% | [7] |

| 2 | 2-(5-Methyl-2-nitrophenyl)acetonitrile | ~70-80% | [5] |

| 3 | This compound | ~80-90% | [2] |

Synthesis Pathway Diagram

Caption: Synthesis pathway for this compound.

Conclusion

This guide outlines a feasible and efficient synthetic route for this compound. The described protocols are based on established chemical transformations and can be adapted and optimized for specific laboratory settings. The provided quantitative data and visual pathway serve as a valuable resource for researchers engaged in the synthesis of this and related compounds for pharmaceutical and chemical research. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood.

References

- 1. prepchem.com [prepchem.com]

- 2. CN101805265A - Synthesis method of 2-nitro-4-substituted phenylacetic acid - Google Patents [patents.google.com]

- 3. Sciencemadness Discussion Board - Synthesis of Nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. 2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(5-CHLORO-2-NITROPHENYL)ACETONITRILE synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. CN101486654A - Method for synthesizing 2-methyl-3-nitrophenylacetic acid - Google Patents [patents.google.com]

Spectroscopic Profile of 2-(5-Methyl-2-nitrophenyl)acetic acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 2-(5-Methyl-2-nitrophenyl)acetic acid, a compound of interest for researchers in drug development and organic synthesis. Due to the limited availability of direct experimental spectra in the public domain, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data based on the analysis of structurally related compounds and established spectroscopic principles. Detailed, hypothetical experimental protocols for obtaining such data are also included to guide researchers in their analytical endeavors.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are derived from the known spectral properties of 2-nitrotoluene and phenylacetic acid, taking into account the electronic effects of the substituent groups on the benzene ring.

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 1H | -COOH |

| ~7.8-8.0 | Doublet | 1H | Ar-H (H6) |

| ~7.3-7.5 | Doublet of doublets | 1H | Ar-H (H4) |

| ~7.2-7.3 | Singlet | 1H | Ar-H (H3) |

| ~3.8-4.0 | Singlet | 2H | -CH₂- |

| ~2.4-2.5 | Singlet | 3H | -CH₃ |

Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at δ 0.00 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~175-180 | -COOH |

| ~148-152 | Ar-C (C2-NO₂) |

| ~138-142 | Ar-C (C5-CH₃) |

| ~133-136 | Ar-C (C1-CH₂COOH) |

| ~130-133 | Ar-C (C4) |

| ~125-128 | Ar-C (C6) |

| ~122-125 | Ar-C (C3) |

| ~38-42 | -CH₂- |

| ~20-22 | -CH₃ |

Solvent: CDCl₃. Reference: CDCl₃ at δ 77.16 ppm.

Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic acid dimer) |

| 1680-1710 | Strong | C=O stretch (Carboxylic acid) |

| 1510-1550 | Strong | N-O asymmetric stretch (Nitro group) |

| 1340-1380 | Strong | N-O symmetric stretch (Nitro group) |

| 1210-1320 | Medium | C-O stretch (Carboxylic acid) |

| 1400-1600 | Medium-Weak | C=C stretches (Aromatic ring) |

| 690-900 | Medium-Strong | C-H bends (Aromatic ring) |

Sample preparation: KBr pellet or as a thin film.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR and IR spectra for a solid organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.

-

Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune and match the probe for the desired nuclei (¹H and ¹³C).

-

Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans will be required compared to the ¹H spectrum.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm for ¹H and ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.

-

Transfer the mixture to a pellet press.

-

Apply pressure to form a thin, transparent KBr pellet.

-

-

Instrument Setup and Data Acquisition:

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify and label the major absorption bands in the spectrum.

-

Correlate the observed absorption frequencies with the characteristic vibrational modes of the functional groups present in the molecule.

-

Experimental Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for an organic compound.

Caption: General workflow for spectroscopic analysis.

Biological activity of nitrophenylacetic acid derivatives

An In-depth Technical Guide on the Biological Activity of Nitrophenylacetic Acid Derivatives

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenylacetic acid (NPAA) and its derivatives represent a versatile class of organic compounds with a broad spectrum of biological activities. The presence of both a nitro group and a carboxylic acid moiety on the phenylacetic acid scaffold provides unique electronic properties and multiple points for chemical modification, making these compounds valuable precursors and active agents in medicinal chemistry.[1][2] This technical guide provides a comprehensive overview of the significant biological activities of NPAA derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibiting properties. It includes summaries of quantitative data, detailed experimental protocols for key biological assays, and visualizations of relevant signaling pathways and mechanisms of action to serve as a resource for researchers in the field of drug discovery and development.

Anticancer Activity

Derivatives of nitrophenylacetic acid have demonstrated significant cytotoxic effects against various human cancer cell lines. The introduction of the nitro group, often in conjunction with other substituents, can enhance the anticancer potential of the parent phenylacetamide structure.[3][4] Research indicates that these compounds may induce apoptosis and interfere with critical cell signaling pathways essential for cancer cell proliferation and survival.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity of selected nitrophenylacetic acid derivatives against prostate (PC3) and breast (MCF-7) cancer cell lines, with IC₅₀ values representing the concentration required to inhibit 50% of cell growth.

| Compound ID | Derivative Structure/Substitution | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2b | 2-(4-Fluorophenyl)-N-(m-nitrophenyl)acetamide | PC3 | 52 | [3][4] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | PC3 | 80 | [3][4] |

| 2c | 2-(4-Fluorophenyl)-N-(p-nitrophenyl)acetamide | MCF-7 | 100 | [3][4] |

| Imatinib | Reference Drug | PC3 | 40 | [3][4] |

| Imatinib | Reference Drug | MCF-7 | 98 | [3][4] |

Note: A study highlighted that derivatives featuring a nitro moiety displayed greater cytotoxic effects compared to those with a methoxy moiety.[3][4]

Proposed Mechanism: Inhibition of Cell Signaling

One of the proposed mechanisms for the anticancer activity of nitrophenyl-containing compounds is the modulation of key signaling cascades, such as the MAPK/ERK pathway. This pathway is a central regulator of cell proliferation and survival, and its dysregulation is common in many cancers. Inhibition of key components in this pathway, such as MEK or ERK, can block downstream signaling, leading to a halt in cell growth and proliferation.

Experimental Protocol: MTS Cytotoxicity Assay

This protocol is based on the methodology used to evaluate the cytotoxicity of phenylacetamide derivatives.[4] The MTS assay measures cell viability by assessing the reduction of a tetrazolium compound by metabolically active cells into a colored formazan product.[4]

-

Cell Seeding: Plate cancer cells (e.g., PC3, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Preparation: Prepare stock solutions of the nitrophenylacetic acid derivatives in dimethyl sulfoxide (DMSO). Create a series of dilutions in culture medium to achieve the desired final concentrations.

-

Cell Treatment: Remove the existing medium from the wells and add 100 µL of the medium containing the diluted compounds. Include a vehicle control (medium with DMSO at the highest concentration used) and a positive control (a known anticancer drug like Imatinib).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTS Reagent Addition: Add 20 µL of MTS reagent to each well. Incubate the plates for an additional 1-4 hours at 37°C.

-

Data Acquisition: Measure the absorbance of the soluble formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value for each derivative.

Antimicrobial Activity

Various nitrophenylacetic acid derivatives have been synthesized and evaluated for their antibacterial and antifungal properties, demonstrating a broad spectrum of activity.[5][6] The antimicrobial action of nitroaromatic compounds is often linked to a process of reductive activation within the microbial cell, a mechanism that distinguishes them from many conventional antibiotics.[7][8]

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial activity of selected nitrophenylacetic acid derivatives against various bacterial and fungal strains. The MIC value is the lowest concentration of the compound that inhibits visible microbial growth.

| Compound Class | Derivative/Substitution | Microorganism | MIC (µg/mL) | Reference |

| Phenylacetamide | Benzamide derivative 1d | Bacillus subtilis (Drug-resistant) | 1.95 | [5] |

| Phenylacetamide | Benzamide derivative 1d | Bacillus subtilis | 3.9 | [5] |

| Phenylacetamide | Benzamide derivative 1d | Staphylococcus aureus | 7.8 | [5] |

| Phenoxy-N-phenylacetamide | Derivative 3m | M. tuberculosis H₃₇Rv | 4 | [6] |

| Phenoxy-N-phenylacetamide | Derivative 3m | Rifampin-resistant M. tuberculosis | 4 | [6] |

Mechanism of Action: Reductive Activation

The antimicrobial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the target microorganism.[8] Intracellular nitroreductases convert the nitro group into highly reactive intermediates, such as nitroso and hydroxylamino derivatives, as well as superoxide radicals. These reactive species can cause widespread cellular damage by covalently binding to and damaging DNA, proteins, and other macromolecules, ultimately leading to cell death.[7][8]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

-

Inoculum Preparation: Culture the test microorganism (e.g., S. aureus, E. coli) overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum corresponding to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Compound Dilution: Prepare a stock solution of the nitrophenylacetic acid derivative in DMSO. Perform two-fold serial dilutions of the compound in a 96-well microtiter plate using the appropriate sterile broth medium. The final volume in each well should be 100 µL.

-

Inoculation: Add 5 µL of the standardized inoculum to each well of the microtiter plate.

-

Controls: Include a positive control well (broth with inoculum, no compound) to confirm microbial growth and a negative control well (broth only) to ensure medium sterility.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed. The result can be confirmed by measuring the optical density at 600 nm.

Enzyme Inhibition

Certain nitrophenylacetic acid derivatives have been identified as inhibitors of specific enzymes, highlighting another facet of their biological activity.[1][9] For instance, 4-nitrophenylacetic acid has been shown to inhibit malonic enzyme (3-hydroxyacyl-CoA dehydrogenase).[9] Furthermore, derivatives of 2-nitrophenylacetic acid can act as precursors to molecules that function as enzyme inhibitors.[1] The parent compound, 4-nitrophenylacetic acid, is also frequently used as a substrate in assays for enzymes like carbonic anhydrase.[10]

Quantitative Data: Carbonic Anhydrase Inhibition

While direct inhibition data for nitrophenylacetic acid derivatives is sparse in the reviewed literature, related studies on bromophenol derivatives used 4-nitrophenylacetate as a substrate to assess inhibitory activity against human carbonic anhydrase (hCA) isozymes I and II. The data demonstrates the utility of the nitrophenyl scaffold in enzyme assays and provides context for potential inhibitory roles.

| Compound Class | Target Enzyme | Kᵢ (mM) | Reference |

| Novel Bromophenols | hCA I | 13.7 - 32.7 | [10] |

| Novel Bromophenols | hCA II | 0.65 - 1.26 | [10] |

| Acetazolamide (AZA) | hCA I | 36.2 | [10] |

Note: All tested compounds exhibited competitive inhibition with 4-nitrophenylacetate as the substrate.[10]

Experimental Protocol: General Enzyme Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target enzyme, adapted from a method for cyclooxygenase (COX) inhibition.

-

Reagents and Materials:

-

Purified target enzyme (e.g., carbonic anhydrase, COX-2).

-

Appropriate reaction buffer.

-

Substrate (e.g., 4-nitrophenylacetate for carbonic anhydrase, arachidonic acid for COX).

-

Test compounds (nitrophenylacetic acid derivatives) dissolved in DMSO.

-

96-well microplate suitable for colorimetric or fluorometric detection.

-

Microplate reader.

-

-

Assay Procedure:

-

Add 170 µL of reaction buffer, 10 µL of the enzyme solution, and 10 µL of the test compound dilution to each well. Include a control with DMSO instead of the test compound.

-

Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding 10 µL of the substrate to each well.

-

Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader at the appropriate wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the control reaction (no inhibitor).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Use non-linear regression analysis to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Structure-Activity Relationships (SAR)

The biological activity of nitrophenylacetic acid derivatives is highly dependent on their chemical structure. Factors such as the position of the nitro group (ortho, meta, or para), the nature of the amide or ester linkage, and the presence of other substituents on the phenyl rings all play a critical role in determining the potency and selectivity of these compounds.[3][4] Understanding these structure-activity relationships is crucial for the rational design of new derivatives with enhanced therapeutic properties.

Conclusion

Nitrophenylacetic acid derivatives have emerged as a compelling class of compounds with a diverse range of biological activities. Their demonstrated potential as anticancer, antimicrobial, and enzyme-inhibiting agents warrants continued investigation. The synthetic tractability of the nitrophenylacetic acid scaffold allows for extensive structural modifications, providing a robust platform for developing novel therapeutic agents. The data and protocols presented in this guide offer a foundation for future research aimed at elucidating detailed mechanisms of action and optimizing the structure-activity relationships to design more potent and selective drug candidates.

References

- 1. (2-Nitrophenyl)acetic acid - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. brieflands.com [brieflands.com]

- 5. Synthesis and biological evaluation of new N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-(3-fluoro-4-nitro phenoxy)-n-phenylacetamide derivatives as novel potential affordable antitubercular agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. 4-Nitrophenylacetic acid | 104-03-0 | FN64699 | Biosynth [biosynth.com]

- 10. Synthesis and biological evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enigmatic Potential of 2-(5-Methyl-2-nitrophenyl)acetic Acid: A Technical Whitepaper for Drug Discovery Professionals

Abstract

This technical guide explores the potential therapeutic applications of 2-(5-Methyl-2-nitrophenyl)acetic acid. A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in research pertaining to the specific biological activity and therapeutic uses of this compound. The primary role of this compound appears to be that of a chemical intermediate in organic synthesis. However, by examining the broader class of nitrophenylacetic acid derivatives, this whitepaper extrapolates potential avenues for research and drug development. We present a hypothetical framework for investigating its therapeutic potential, including proposed experimental workflows and potential mechanisms of action based on related compounds. This document serves as a foundational resource for researchers and drug development professionals interested in exploring the untapped possibilities of this and similar chemical entities.

Introduction: The Uncharted Territory of this compound

This compound is a substituted aromatic carboxylic acid. While its synthesis and availability from chemical suppliers are documented, there is a notable absence of published studies detailing its specific biological effects or therapeutic applications. The existing information landscape suggests its primary utility lies as a building block in the synthesis of more complex molecules.

In contrast, the broader family of nitrophenylacetic acids has demonstrated a role in the creation of various biologically active compounds. For instance, 2-nitrophenylacetic acid serves as a precursor for synthesizing heterocyclic molecules, some of which exhibit potential as enzyme inhibitors and anticancer agents.[1] This precedent provides a rationale for investigating the potential of its methylated analogue, this compound. This whitepaper will, therefore, adopt a predictive and exploratory approach, outlining a potential research and development pathway for this compound.

Physicochemical Properties and Synthesis

A clear understanding of the physicochemical properties of this compound is fundamental to any drug development program. While extensive experimental data is not available in the literature, we can predict certain characteristics based on its structure.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Significance in Drug Development |

| Molecular Formula | C9H9NO4 | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 195.17 g/mol | Influences diffusion, solubility, and pharmacokinetic properties. |

| XLogP3 | 1.8 | An indicator of lipophilicity, affecting absorption and membrane permeability. |

| Hydrogen Bond Donor Count | 1 | Influences solubility and binding interactions with biological targets. |

| Hydrogen Bond Acceptor Count | 4 | Influences solubility and binding interactions with biological targets. |

| Rotatable Bond Count | 2 | Relates to conformational flexibility and binding affinity. |

Note: The values in this table are computationally predicted and require experimental verification.

The synthesis of this compound would likely follow established methodologies for the synthesis of substituted phenylacetic acids. A plausible synthetic route is outlined below.

Caption: Hypothetical workflow for the synthesis of this compound.

Proposed Experimental Protocols for Therapeutic Screening

To elucidate the potential therapeutic value of this compound, a systematic screening process is necessary. The following protocols are proposed as a starting point for investigation.

In Vitro Cytotoxicity and Antiproliferative Assays

Objective: To determine the effect of the compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Lines: A panel of human cancer cell lines representing different tumor types (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) and a non-cancerous control cell line (e.g., HEK293) will be used.

-

Compound Preparation: this compound will be dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to a range of working concentrations.

-

Cell Seeding: Cells will be seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: The cells will be treated with the serially diluted compound or vehicle control for a specified duration (e.g., 48 or 72 hours).

-

Viability Assessment: Cell viability will be assessed using a standard colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay.

-

Data Analysis: The absorbance values will be used to calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC50) will be determined by non-linear regression analysis.

Table 2: Hypothetical Data Presentation for In Vitro Cytotoxicity Screening

| Cell Line | Tissue of Origin | IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value |

| A549 | Lung Carcinoma | Experimental Value |

| HCT116 | Colorectal Carcinoma | Experimental Value |

| HEK293 | Embryonic Kidney | Experimental Value |

Anti-inflammatory Activity Assays

Objective: To assess the potential of the compound to modulate inflammatory responses in vitro.

Methodology:

-

Cell Model: A macrophage cell line (e.g., RAW 264.7) will be used.

-

Induction of Inflammation: Inflammation will be induced by treating the cells with lipopolysaccharide (LPS).

-

Treatment: Cells will be pre-treated with various concentrations of this compound before or concurrently with LPS stimulation.

-

Nitric Oxide (NO) Production Assay: The concentration of nitrite, a stable product of NO, in the cell culture supernatant will be measured using the Griess reagent.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant will be quantified using ELISA (Enzyme-Linked Immunosorbent Assay).

-

Data Analysis: The inhibition of NO and cytokine production by the compound will be calculated relative to the LPS-treated control. The IC50 values for the inhibition of each inflammatory mediator will be determined.

Potential Signaling Pathways and Mechanism of Action: A Predictive Outlook

Given the presence of a nitro group, a potential mechanism of action for this compound or its metabolites could involve the modulation of cellular redox signaling pathways. Nitroaromatic compounds are known to undergo enzymatic reduction to form reactive intermediates that can interact with various cellular components. A hypothetical signaling pathway that could be investigated is the Keap1-Nrf2 pathway, a critical regulator of the cellular antioxidant response.

Caption: Hypothetical mechanism of action via the Keap1-Nrf2 signaling pathway.

Conclusion and Future Directions

This compound represents a largely unexplored molecule with potential for therapeutic applications that can be inferred from its chemical class. This whitepaper provides a foundational framework for initiating a drug discovery program centered on this compound. The proposed experimental workflows for assessing its cytotoxic and anti-inflammatory properties, coupled with the hypothetical mechanism of action, offer a clear starting point for research.

Future investigations should focus on the experimental validation of the predicted physicochemical properties, the execution of the proposed in vitro screening assays, and the elucidation of the actual mechanism of action. Should promising activity be identified, further studies including in vivo efficacy and safety assessments in relevant animal models would be warranted. The journey from a chemical intermediate to a potential therapeutic agent is long and challenging, but the exploration of novel chemical entities such as this compound is essential for the advancement of medicine.

References

In-Depth Technical Guide to the Solubility Profile of 2-(5-Methyl-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of 2-(5-Methyl-2-nitrophenyl)acetic acid, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public data on this compound's solubility in various organic solvents, this document summarizes the known aqueous solubility and presents a comprehensive experimental protocol for determining its solubility profile in other solvent systems.

Physicochemical Properties

To understand the solubility of this compound, a summary of its key physicochemical properties is presented below. These properties are crucial for predicting its behavior in different solvent environments.

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₄ | Guidechem |

| Molecular Weight | 195.17 g/mol | Guidechem |

| Aqueous Solubility | 0.82 g/L (at 25 °C) | Guidechem[1] |

| Predicted XlogP | 1.6 | PubChem |

Note: The XlogP value is a computationally predicted measure of the compound's lipophilicity. An experimental determination of the octanol-water partition coefficient (logP) is recommended for more precise characterization.

Solubility Profile

Currently, the only publicly available quantitative solubility data for this compound is in an aqueous solution.

| Solvent | Temperature (°C) | Solubility (g/L) |

| Water | 25 | 0.82[1] |

The limited data underscores the necessity for experimental determination of solubility in common organic solvents used in pharmaceutical development, such as ethanol, methanol, acetone, and dimethyl sulfoxide (DMSO).

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in various solvents. This protocol is based on the isothermal equilibrium method, a reliable technique for obtaining accurate solubility data.

1. Materials and Equipment:

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Securely cap the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The exact time may need to be determined empirically.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Immediately filter the collected supernatant through a syringe filter to remove any undissolved particles.

-

Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of this compound in the selected solvent at the specified temperature based on the measured concentration and the dilution factor.

-

Repeat the experiment at different temperatures to establish a temperature-dependent solubility profile.

-

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Caption: Workflow for Isothermal Equilibrium Solubility Determination.

References

An In-depth Technical Guide on the Synthesis of 2-(5-Methyl-2-nitrophenyl)acetic Acid

This technical guide provides a comprehensive overview of a primary synthetic route for 2-(5-Methyl-2-nitrophenyl)acetic acid, a valuable intermediate in the synthesis of various pharmaceutical compounds.[1] The intended audience for this document includes researchers, scientists, and professionals in the field of drug development and organic chemistry. This guide details the necessary starting materials, step-by-step experimental protocols, and quantitative data to facilitate the successful synthesis of the target molecule.

Recommended Synthetic Pathway: Benzylic Functionalization

The most reliable and well-documented approach to synthesizing this compound involves a three-step process starting from 5-methyl-2-nitrotoluene. This pathway is advantageous due to its logical progression and the relatively high yields achievable in each step. The core strategy involves the selective functionalization of the benzylic methyl group, followed by conversion to the desired carboxylic acid.

The overall transformation is as follows:

-

Benzylic Bromination : The starting material, 5-methyl-2-nitrotoluene, undergoes a radical substitution to form 1-(bromomethyl)-5-methyl-2-nitrobenzene.

-

Cyanation : The resulting benzyl bromide is converted to 2-(5-methyl-2-nitrophenyl)acetonitrile via a nucleophilic substitution with a cyanide salt.

-

Hydrolysis : The nitrile functional group is hydrolyzed under acidic conditions to yield the final product, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the recommended three-step synthesis, including molar equivalents and expected yields for each reaction.

| Step | Starting Material | Key Reagents | Molar Ratio (Reagent:SM) | Solvent | Expected Yield (%) | Reference |

| 1 | 5-Methyl-2-nitrotoluene | N-Bromosuccinimide (NBS), AIBN | 1.1 : 1, 0.05 : 1 | Carbon Tetrachloride | ~73% | [2] |

| 2 | 1-(Bromomethyl)-5-methyl-2-nitrobenzene | Potassium Cyanide (KCN), 18-Crown-6 | 1.5 : 1, 0.1 : 1 | Acetonitrile | ~64% | [2] |

| 3 | 2-(5-Methyl-2-nitrophenyl)acetonitrile | Sulfuric Acid (conc.), Water | 9 : 1 (acid moles : SM) | Water | ~92-95% | [3] |

Overall theoretical yield for the 3-step synthesis is approximately 43-45%.

Experimental Protocols

Detailed methodologies for each key synthetic step are provided below. These protocols are adapted from established literature procedures for similar transformations.

This procedure uses N-Bromosuccinimide (NBS) as a bromine source and azobisisobutyronitrile (AIBN) as a radical initiator to selectively brominate the methyl group.[2]

Materials:

-

5-Methyl-2-nitrotoluene (1.0 eq)

-

N-Bromosuccinimide (NBS) (1.1 eq)

-

Azobisisobutyronitrile (AIBN) (0.05 eq)

-

Carbon tetrachloride (CCl₄)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

Procedure:

-

Dissolve 5-methyl-2-nitrotoluene in carbon tetrachloride in the round-bottom flask.

-

Add N-Bromosuccinimide and AIBN to the solution.

-

Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

After completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with water and then with brine.

-

Dry the organic phase over anhydrous magnesium sulfate (MgSO₄).

-

Evaporate the solvent under reduced pressure to yield the crude product, 1-(bromomethyl)-5-methyl-2-nitrobenzene, which can be purified by recrystallization from a suitable solvent like n-hexane.

This step involves the nucleophilic substitution of the bromide with a cyanide ion. The use of a phase-transfer catalyst like 18-crown-6 can facilitate the reaction.[2]

Materials:

-

1-(Bromomethyl)-5-methyl-2-nitrobenzene (1.0 eq)

-

Potassium cyanide (KCN) (1.5 eq)

-

18-crown-6 (0.1 eq)

-

Acetonitrile (MeCN)

-

Round-bottom flask with reflux condenser and magnetic stirrer

Procedure:

-

In the round-bottom flask, combine 1-(bromomethyl)-5-methyl-2-nitrobenzene, potassium cyanide, and 18-crown-6 in acetonitrile.

-

Heat the mixture to reflux and stir vigorously. The reaction can be monitored by TLC and is typically complete after several hours.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

Remove the solvent by rotary evaporation. The resulting crude 2-(5-methyl-2-nitrophenyl)acetonitrile can be purified by column chromatography or recrystallization.

The final step is the hydrolysis of the nitrile to a carboxylic acid using a strong acid.[3]

Materials:

-

2-(5-Methyl-2-nitrophenyl)acetonitrile (1.0 eq)

-

Concentrated sulfuric acid (approx. 9 moles per mole of nitrile)

-

Water

-

Round-bottom flask with reflux condenser

Procedure:

-

Prepare a solution of sulfuric acid in water. Carefully add the concentrated sulfuric acid to water in a flask, cooling the flask in an ice bath.

-

Add the 2-(5-methyl-2-nitrophenyl)acetonitrile to the diluted sulfuric acid solution in the reaction flask.

-

Attach a reflux condenser and heat the mixture to boiling. Continue boiling for 15-30 minutes. The solution may darken during the reaction.

-

After the reflux period, cool the reaction mixture and then dilute it with an equal volume of cold water.

-

Further cool the mixture in an ice bath to precipitate the product.

-

Collect the solid product by filtration and wash it several times with ice-cold water.

-

For purification, the crude product can be recrystallized from boiling water to yield pure this compound as pale yellow needles.

Workflow Visualization

The general experimental workflow for each synthetic step can be visualized as a logical progression from reaction setup to final product characterization.

References

An In-depth Technical Guide to the Safety and Handling of 2-(5-Methyl-2-nitrophenyl)acetic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-(5-Methyl-2-nitrophenyl)acetic acid (CAS No. 37777-81-4), a compound utilized in the synthesis of pharmaceuticals, particularly as a precursor for anti-inflammatory and analgesic drugs. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Hazard Identification and Classification

This compound is classified as hazardous. The primary routes of exposure are inhalation, skin contact, and eye contact. The following tables summarize its GHS classification and associated hazard and precautionary statements.

Table 1: GHS Hazard Classification

| Classification | Category | Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation.[1] |

| Serious Eye Irritation | 2A | H319: Causes serious eye irritation.[1] |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[1] |

A visual representation of the logical relationship between the hazard classifications is provided below.

Table 2: Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |

| P264 | Wash skin thoroughly after handling.[1] | |

| P271 | Use only outdoors or in a well-ventilated area.[1] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[1] | |

| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[1] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell.[1] | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] | |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[1] | |

| P362 | Take off contaminated clothing and wash before reuse.[1] | |

| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1][2] |

| P405 | Store locked up.[1][2] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is fundamental to its safe handling.

Table 3: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₉H₉NO₄[3] |

| Molecular Weight | 195.17 g/mol [3] |

| Appearance | Data not available |

| Solubility | Very slightly soluble (0.82 g/L at 25°C)[3] |

| Storage Temperature | Room temperature, dry area[4] or 2-8°C[5] |

Experimental Protocols: Safe Handling and Emergency Procedures

General Handling Workflow

Proper handling is paramount to minimize exposure risk. The following workflow outlines the necessary steps for safely handling this compound in a laboratory setting.

First Aid and Emergency Response

In the event of accidental exposure, immediate and appropriate first aid is critical. The following table and workflow detail the necessary emergency procedures.

Table 4: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[2] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician. Remove contaminated clothing and wash before reuse.[1][2] |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention.[1][2] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2] |

The following diagram illustrates the workflow for responding to an accidental exposure.

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory when handling this compound.

Table 5: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[6] |

| Respiratory Protection | A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[6][7] |

| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.[8] |

Storage, Fire-Fighting, and Accidental Release Measures

Table 6: Storage, Fire-Fighting, and Spill Response

| Aspect | Guideline |

| Storage | Store in a tightly-closed container when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents.[6][9] Keep away from sources of ignition.[1] |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8] |

| Hazardous Combustion Products | Carbon monoxide (CO), Carbon dioxide (CO2), Nitrogen oxides (NOx).[2][7] |

| Accidental Release | Wear protective equipment and keep unprotected personnel away.[1] Ensure adequate ventilation.[1] Prevent further leak or spill if safe to do so.[1] Vacuum, sweep up, or absorb with inert material and place into a suitable disposal container.[1] Do not let the product enter drains, other waterways, or soil.[1] |

Toxicological Information

While comprehensive toxicological data is not available, the existing information indicates that the primary hazards are irritation to the skin, eyes, and respiratory system.[1][8] The toxicological properties of this substance have not been fully investigated.[6]

This guide is intended to provide essential safety and handling information. Always consult the most current Safety Data Sheet (SDS) from your supplier before use and ensure that all personnel are trained on the proper handling and emergency procedures for this compound.

References

- 1. aksci.com [aksci.com]

- 2. fishersci.com [fishersci.com]

- 3. Page loading... [guidechem.com]

- 4. This compound [myskinrecipes.com]

- 5. chemshuttle.com [chemshuttle.com]

- 6. 2-(2-Nitrophenyl)acetic acid(3740-52-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. angenechemical.com [angenechemical.com]

- 9. tcichemicals.com [tcichemicals.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocycles from 2-(5-Methyl-2-nitrophenyl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of valuable heterocyclic compounds, namely 6-Methyl-4-hydroxy-2-quinolone and 5-Methylindolin-2-one, from the common starting material, 2-(5-Methyl-2-nitrophenyl)acetic acid. The procedures outlined are based on established chemical transformations and are intended to be a guide for laboratory synthesis.

Introduction

This compound is a versatile starting material for the synthesis of various nitrogen-containing heterocycles. Its structure, featuring a nitro group ortho to an acetic acid side chain on a toluene backbone, allows for strategic synthetic manipulations. The primary transformation involves the reduction of the nitro group to an amine, which then serves as a nucleophile for intramolecular cyclization to form different heterocyclic ring systems. The protocols detailed below describe the synthesis of a quinolone and an oxindole derivative, both of which are important scaffolds in medicinal chemistry and drug discovery.

Synthetic Pathways

The synthesis of the target heterocycles from this compound proceeds through a common intermediate, 2-(2-Amino-5-methylphenyl)acetic acid, which is obtained via the reduction of the nitro group. Subsequent intramolecular cyclization under different conditions affords the desired heterocyclic core.

Caption: Overall synthetic scheme from the starting material.

Data Summary

The following tables summarize the key reaction parameters and expected outcomes for the synthesis of the target heterocycles.

Table 1: Synthesis of 2-(2-Amino-5-methylphenyl)acetic acid

| Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Iron powder, HCl | Ethanol/Water | Reflux | 2-4 | 85-95 |

| H₂, 10% Pd/C | Methanol | Room Temperature | 4-6 | 90-98 |

Table 2: Synthesis of 6-Methyl-4-hydroxy-2-quinolone

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-(2-Amino-5-methylphenyl)acetic acid | None (thermal) | Diphenyl ether | 250 | 0.5-1 | 70-80 |

Table 3: Synthesis of 5-Methylindolin-2-one

| Starting Material | Reagent/Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| 2-(2-Amino-5-methylphenyl)acetic acid | HCl (catalytic) | Toluene | Reflux | 3-5 | 80-90 |

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Amino-5-methylphenyl)acetic acid

This protocol describes the reduction of the nitro group of this compound using iron powder in an acidic medium.[1][2]

Materials:

-

This compound

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent).

-

Add ethanol and water (e.g., 4:1 v/v) to dissolve the starting material.

-

To the stirred solution, add iron powder (3-5 equivalents).

-

Carefully add a catalytic amount of concentrated HCl.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.

-

After completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the iron residues. Wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

To the aqueous residue, carefully add a saturated solution of sodium bicarbonate until the pH is neutral or slightly basic.

-